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Compound of Interest

Compound Name: 3-Isoajmalicine

Cat. No.: B12713656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

indole alkaloid 3-isoajmalicine. The information presented herein is intended to support

research, quality control, and drug development activities by providing detailed spectroscopic

tables, experimental protocols, and a logical workflow for analysis.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), mass spectrometry

(MS), and infrared (IR) spectroscopic data for 3-isoajmalicine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data of 3-Isoajmalicine[1]
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Carbon Atom Chemical Shift (δ) ppm

2 134.1

3 59.8

5 52.0

6 20.9

7 107.9

8 127.3

9 121.2

10 119.5

11 117.9

12 110.6

13 136.2

14 34.9

15 27.1

16 106.8

17 153.2

18 17.0

19 74.0

20 40.5

21 52.9

OMe 51.5

C=O 168.1

Solvent: CDCl₃. Data obtained from Uusvuori, R., & Lounasmaa, M. (1981). 13-C NMR data of

3-isoajmalicine and 19-epiajmalicine. Planta medica, 41(04), 406-407.[1]
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Table 2: Predicted ¹H NMR Spectroscopic Data of 3-Isoajmalicine

Proton(s)
Predicted Chemical Shift
(δ) ppm

Multiplicity

H-3 ~ 4.0 - 4.5 m

H-5 ~ 2.5 - 3.0 m

H-6 ~ 1.8 - 2.2 m

H-9 ~ 7.4 - 7.6 d

H-10 ~ 7.0 - 7.2 t

H-11 ~ 7.2 - 7.4 t

H-12 ~ 7.0 - 7.1 d

H-14 ~ 2.8 - 3.2 m

H-15 ~ 2.0 - 2.4 m

H-17 ~ 7.5 s

H-18 ~ 1.5 d

H-19 ~ 4.8 q

H-21 ~ 2.5 - 3.0 m

OMe ~ 3.7 s

NH ~ 8.0 - 8.5 br s

Disclaimer: The ¹H NMR data presented is predicted based on typical chemical shifts for indole

alkaloids of similar structure. Actual experimental values may vary.

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation Data for 3-Isoajmalicine
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m/z Relative Intensity Predicted Fragment Ion

352 High [M]⁺ (Molecular Ion)

351 Moderate [M-H]⁺

321 Moderate [M-OCH₃]⁺

293 Low [M-COOCH₃]⁺

184 High Indole fragment

169 Moderate Side chain fragment

Disclaimer: The mass spectrometry fragmentation data is predicted based on the known

fragmentation patterns of the isomeric compound ajmalicine and general principles of mass

spectrometry for indole alkaloids. The molecular ion peak is expected at m/z 352,

corresponding to the molecular weight of 3-isoajmalicine.[2]

Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for 3-Isoajmalicine

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~ 3300 Medium N-H Stretch (Indole)

~ 3100 - 3000 Medium C-H Stretch (Aromatic)

~ 2950 - 2850 Medium C-H Stretch (Aliphatic)

~ 1730 Strong C=O Stretch (Ester)

~ 1620, 1470 Medium C=C Stretch (Aromatic)

~ 1250 Strong C-O Stretch (Ester)

~ 750 Strong
C-H Bend (Ortho-disubstituted

aromatic)
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Disclaimer: The IR absorption data is predicted based on the characteristic frequencies of the

functional groups present in the 3-isoajmalicine molecule.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of purified 3-isoajmalicine.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 500 MHz NMR Spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: 16 ppm

Acquisition Time: 3 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

Processing:

Apply a line broadening factor of 0.3 Hz.
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Fourier transform the FID.

Phase and baseline correct the spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

Instrument: 125 MHz NMR Spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Parameters:

Spectral Width: 240 ppm

Acquisition Time: 1.5 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024

Processing:

Apply a line broadening factor of 1.0 Hz.

Fourier transform the FID.

Phase and baseline correct the spectrum.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry
Sample Preparation:

Prepare a 1 mg/mL stock solution of 3-isoajmalicine in methanol.
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Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of

acetonitrile and water containing 0.1% formic acid.

Instrumentation and Analysis:

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Ionization Mode: Positive ion mode.

Mass Range: m/z 50 - 500.

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Data Acquisition: Acquire data in full scan mode. For fragmentation analysis, perform

tandem MS (MS/MS) on the precursor ion at m/z 352.

Infrared (IR) Spectroscopy
Sample Preparation:

Technique: Attenuated Total Reflectance (ATR).

Place a small amount (1-2 mg) of solid, purified 3-isoajmalicine directly onto the ATR

crystal.

Ensure good contact between the sample and the crystal by applying pressure using the

instrument's pressure clamp.

Instrumentation and Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b12713656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12713656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond ATR

accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Procedure:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like 3-isoajmalicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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